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Compound of Interest

Compound Name: 2-Methyl-1,3-benzoxazol-5-amine

Cat. No.: B1270466

Introduction

N-acylated derivatives of 2-methyl-1,3-benzoxazol-5-amine are significant scaffolds in
medicinal chemistry and drug development. The benzoxazole core is present in numerous
compounds with a wide range of biological activities, including anticancer, antimicrobial, and
anti-inflammatory properties. The N-acylation of the 5-amino group allows for the introduction of
diverse functionalities, enabling the modulation of physicochemical properties and biological
targets. This document provides detailed protocols for the N-acylation of 2-Methyl-1,3-
benzoxazol-5-amine using two common methods: reaction with acyl chlorides and amide

coupling with carboxylic acids.

General Reaction Scheme

The N-acylation reaction involves the formation of an amide bond between the primary amine
of 2-Methyl-1,3-benzoxazol-5-amine and an acylating agent.
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Caption: General N-acylation of 2-Methyl-1,3-benzoxazol-5-amine.

Protocol 1: N-Acylation using Acyl Chlorides

This is a robust and widely used method for forming amide bonds. The reaction typically
proceeds at room temperature in the presence of a tertiary amine base to neutralize the
hydrochloric acid byproduct.[1]

Materials and Reagents
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Reagent Formula CAS No. Notes
2-Methyl-1,3- Starting material (1.0
) CsHsN20 66533-98-6
benzoxazol-5-amine eq)
Acyl Chloride (e.qg., Acylating agent (1.1 -
Y ( 9 R-COCI Varies Y g agent (
Benzoyl Chloride) 1.2 eq)
Triethylamine (TEA) (C2Hs)sN 121-44-8 Base (1.5- 2.0 eq)
Dichloromethane Anhydrous, reaction
CH2Clz2 75-09-2

(DCM) solvent
Saturated Sodium

) ) NaHCOs(aq) 144-55-8 For aqueous work-up
Bicarbonate Solution
Brine NaCl(aq) 7647-14-5 For aqueous work-up
Anhydrous Sodium )

NazSOa4 7757-82-6 Drying agent
Sulfate
For extraction and
Ethyl Acetate (EtOAC) CaHsO2 141-78-6
chromatography

Hexanes CeHaia 110-54-3 For chromatography

Experimental Procedure

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or

Argon), add 2-Methyl-1,3-benzoxazol-5-amine (1.0 eq).

Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M

concentration).

Base Addition: Add Triethylamine (TEA) (1.5 eq) to the solution and cool the flask to 0 °C in

an ice bath.

Acylation: Add the desired Acyl Chloride (1.1 eq) dropwise to the stirred solution at O °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-12 hours.
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e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting amine is consumed.

o Work-up:
o Quench the reaction by adding deionized water.
o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

o Combine the organic layers and wash sequentially with saturated NaHCOs solution (2x)
and brine (1x).

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel, typically
using a gradient of Ethyl Acetate in Hexanes as the eluent.

Protocol 2: N-Acylation using Carboxylic Acids and
a Coupling Agent

This method is an excellent alternative when the corresponding acyl chloride is unstable or not
commercially available. It involves activating the carboxylic acid in situ with a peptide coupling
agent.

Materials and Reagents
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Reagent Formula CAS No. Notes

2-Methyl-1,3- Starting material (1.0
_ CsHsN20 66533-98-6

benzoxazol-5-amine eq)

Acylating agent (1.1

Carboxylic Acid R-COOH Varies
eq)
HATU
Hexafluorophosphate Coupling agent (1.2
( .p P C10H15FeNsOP 148893-10-1 pling agent (
Azabenzotriazole eq)
Tetramethyl Uronium)
N,N-
Diisopropylethylamine ~ CsHisN 7087-68-5 Base (2.0 - 3.0 eq)
(DIPEA)
Dimethylformamide Anhydrous, reaction
CsH7NO 68-12-2
(DMF) solvent

Experimental Procedure

Preparation: To a flame-dried round-bottom flask, add the Carboxylic Acid (1.1 eq), HATU
(1.2 eq), and 2-Methyl-1,3-benzoxazol-5-amine (1.0 eq).

Dissolution: Dissolve the mixture in anhydrous Dimethylformamide (DMF) (approx. 0.1-0.2 M
concentration).

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution at room
temperature.

Reaction: Stir the reaction mixture at room temperature for 4-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.

Work-up:

o Dilute the reaction mixture with Ethyl Acetate.

o Wash with 1M HCI solution (2x), saturated NaHCOs solution (2x), and brine (1x).
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o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to remove the solvent.

« Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions for the N-acylation of
aromatic amines, which are applicable to 2-Methyl-1,3-benzoxazol-5-amine. Yields are highly
dependent on the specific acylating agent used.

Acylating . Typical

Entry Base Solvent Time (h) Temp (°C) .
Agent Yield (%)
Acetyl

1 TEA DCM 4 RT 85-95
Chloride
Benzoyl

2 TEA DCM 6 RT 80-92
Chloride
Propionyl

3 . TEA DCM 4 RT 82-94
Chloride
Benzoic

4 Acid / DIPEA DMF 12 RT 75-90
HATU
Acetic Acid

5 DIPEA DMF 12 RT 78-91
/ HATU

Visualizations

Experimental Workflow
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Caption: Workflow for N-acylation using an acyl chloride.
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Caption: Reaction pathway for acylation with an acyl chloride.

Safety Precautions

« Acyl Chlorides: Are corrosive and moisture-sensitive. They react violently with water and
release HCI gas. Handle in a fume hood and wear appropriate personal protective
equipment (PPE), including gloves, lab coat, and safety glasses.

» Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are hazardous. DCM is a
suspected carcinogen, and DMF is a reproductive toxin. All manipulations should be
performed in a well-ventilated fume hood.

» Bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are corrosive and have
strong odors. Avoid inhalation and skin contact.

e Coupling Agents: HATU is harmful if swallowed or inhaled. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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